![molecular formula C8H12N2 B1348528 3,4-Dimethylbenzene-1,2-diamine CAS No. 41927-01-9](/img/structure/B1348528.png)
3,4-Dimethylbenzene-1,2-diamine
Overview
Description
3,4-Dimethylbenzene-1,2-diamine, also known as 3,4-Dimethyl-o-phenylenediamine, is an organic compound with the molecular formula C8H12N2 . It has a molecular weight of 136.198 g/mol . This compound is part of a collection of rare and unique chemicals often used by early discovery researchers .
Molecular Structure Analysis
The molecular structure of 3,4-Dimethylbenzene-1,2-diamine consists of a benzene ring with two methyl groups (CH3) attached at the 3rd and 4th positions and two amine groups (NH2) attached at the 1st and 2nd positions .Physical And Chemical Properties Analysis
3,4-Dimethylbenzene-1,2-diamine has a molecular weight of 136.19 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.Scientific Research Applications
3,4-Dimethylbenzene-1,2-diamine: A Comprehensive Analysis
Pharmaceutical Research: 3,4-Dimethylbenzene-1,2-diamine hydrochloride is a specialized chemical compound with potential applications in pharmaceutical research. Its unique molecular structure may be valuable for the synthesis of various pharmaceuticals .
Transition Metal Complexes: This compound is employed in the preparation of transition metal complexes, which are central to many catalytic processes in industrial chemistry and have significant implications in synthetic organic chemistry .
Quinoxalinones Synthesis: Quinoxalinones are heterocyclic compounds that have various biological activities. 3,4-Dimethylbenzene-1,2-diamine can be used in the synthesis of these compounds .
Material Science: The detailed properties and potential applications of 3,4-Dimethylbenzene-1,2-diamine in material science are not explicitly mentioned in the search results. However, compounds like this often play a role in the development of new materials with specific properties.
Specialty Chemicals: This compound has been highlighted for its diverse applications in various industries, including specialty chemicals . Specialty chemicals are often used for their performance or function and can include a wide range of products.
Safety And Hazards
The safety data sheet for 3,4-Dimethylbenzene-1,2-diamine indicates that it is harmful if swallowed . It is recommended to wear personal protective equipment/face protection, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and keep away from open flames, hot surfaces, and sources of ignition .
properties
IUPAC Name |
3,4-dimethylbenzene-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-5-3-4-7(9)8(10)6(5)2/h3-4H,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQULXYNBKWNDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)N)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334544 | |
Record name | 3,4-dimethylbenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50334544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethylbenzene-1,2-diamine | |
CAS RN |
41927-01-9 | |
Record name | 3,4-dimethylbenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50334544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dimethylbenzene-1,2-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.